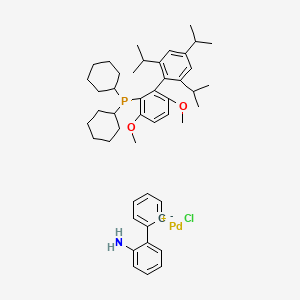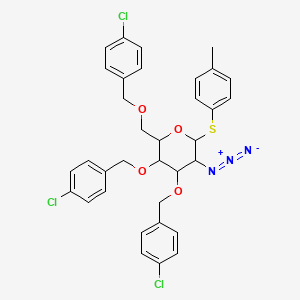
Biotin-4-luorescein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Biotin-4-fluorescein is synthesized through a multi-step process that involves the conjugation of biotin with fluorescein. The synthesis typically starts with the activation of biotin, followed by its reaction with a fluorescein derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of biotin-4-fluorescein involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high throughput. The final product is purified using techniques such as chromatography to remove any impurities and ensure the desired level of fluorescence .
化学反応の分析
Types of Reactions
Biotin-4-fluorescein primarily undergoes binding reactions with avidin and streptavidin. These reactions are characterized by high affinity and specificity, making them ideal for various biochemical assays .
Common Reagents and Conditions
The binding reactions typically involve the use of aqueous buffers at physiological pH. The presence of divalent cations such as calcium or magnesium can enhance the binding affinity. The reactions are usually carried out at room temperature, although some protocols may require incubation at higher temperatures to accelerate the binding process .
Major Products Formed
The primary product formed from the binding reactions of biotin-4-fluorescein is a biotin-avidin or biotin-streptavidin complex. This complex is highly stable and can be used for various applications, including fluorescence-based detection and quantification of biotin-binding sites .
科学的研究の応用
Biotin-4-fluorescein has a wide range of applications in scientific research:
作用機序
Biotin-4-fluorescein exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This binding is non-cooperative and results in strong fluorescence quenching, which can be measured to quantify the concentration of biotin-binding sites. The molecular targets of biotin-4-fluorescein are the biotin-binding sites on avidin and streptavidin, and the pathway involves the formation of a stable biotin-avidin or biotin-streptavidin complex .
類似化合物との比較
Biotin-4-fluorescein is unique in its high fluorescence intensity and stability, making it superior to other fluorescent biotin derivatives such as biotin-rhodamine 110 and fluorescein biotin. These similar compounds also bind to avidin and streptavidin but may have different spectral properties and stability under various conditions .
List of Similar Compounds
- Biotin-rhodamine 110
- Fluorescein biotin
- Biotin-CF® Dye
Biotin-4-fluorescein stands out due to its high photostability and strong fluorescence, making it a preferred choice for many biochemical assays and research applications .
特性
分子式 |
C33H32N4O8S |
|---|---|
分子量 |
644.7 g/mol |
IUPAC名 |
3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43) |
InChIキー |
AIDMEYLMNJVABB-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate](/img/no-structure.png)
![1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)](/img/structure/B12320687.png)
![3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320691.png)

![10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B12320710.png)






![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
